molecular formula C9H16O2 B8448509 Ethyl 2,4-dimethyl-3-pentenoate

Ethyl 2,4-dimethyl-3-pentenoate

Cat. No.: B8448509
M. Wt: 156.22 g/mol
InChI Key: GNBIQCPIQWOVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-dimethyl-3-pentenoate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 2,4-dimethylpent-3-enoate

InChI

InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6,8H,5H2,1-4H3

InChI Key

GNBIQCPIQWOVLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C=C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2,4-dimethyl-3-pentenoate was prepared as follows. A 25 ml flask equipped with a condenser and kept under nitrogen, was charged with 1.0 g (6.4 mmole) of ethyl 2,4-dimethyl-2-pentenoate and 0.975 g (6.4 mmole) of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and the mixture was heated to 160° C. After 18 hours of reaction, followed by cooling, the reaction mixture was poured onto water and extracted with ether. The organic phase was washed successively with a 5% aqueous solution of HCI, water and brine, then dried on Na2SO4 and concentrated. After distillation on a bulb-to-bulb apparatus (80-100° C, 5.32 x 102 Pa) there were obtained 0,734 g of a 55:45 mixture of ethyl 2,4-dimethyl-2-pentenoate and ethyl 20 2,4-dimethyl-3-pentenoate. The two compounds were separated by flash-chromatography [SiO2 (30 g), cyclohexane:ethyl acetate =98:2]. 0.180 g of ethyl 2,4-dimethyl-3-pentenoate were obtained. NMR(1H): 1,19(d, J=7, 3H); 1,25(t, J=7, 3H); 1,66(d, J=1, 3H); 1,72(d, J=1, 3H)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.975 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl 20 2,4-dimethyl-3-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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